molecular formula C5H7FN2S3 B3160739 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide CAS No. 866144-12-9

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

Cat. No.: B3160739
CAS No.: 866144-12-9
M. Wt: 210.3 g/mol
InChI Key: ONUCYHOUHWGGPL-UHFFFAOYSA-N
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Description

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide ( 866144-12-9) is a high-purity synthetic intermediate with the molecular formula C5H7FN2S3 and a molecular weight of 210.32 . This compound features the 1,3,4-thiadiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its role as a bioisostere of pyrimidine, which allows its derivatives to interfere with DNA replication processes . The mesoionic nature of the 1,3,4-thiadiazole core enhances the capacity of these heterocyclic compounds to cross cellular membranes and interact with biological targets, contributing to good bioavailability . Researchers value 1,3,4-thiadiazole derivatives for their diverse pharmacological potential. They serve as key precursors in developing novel anti-infective agents, demonstrating potent activity against multidrug-resistant bacterial pathogens . Furthermore, this chemical class is extensively investigated for its antitumor properties, with mechanisms of action that include the inhibition of enzymes like dihydrofolate reductase (DHFR) , induction of apoptosis, and disruption of the cell cycle in various cancer cell lines . This reagent is intended for research and development applications in drug discovery and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3-fluoropropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUCYHOUHWGGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203877
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-12-9
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866144-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and potential applications in medicine and agriculture.

The chemical formula of this compound is C5H7FN2S3C_5H_7FN_2S_3. The structure includes a thiadiazole ring and a fluoropropyl group that contribute to its biological properties.

Biological Activity

Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated effective inhibition against various pathogenic microorganisms. For instance, certain derivatives have shown EC50 values below 10 μg/mL against Xanthomonas oryzae, surpassing traditional antibiotics like bismerthiazol in efficacy .

Mechanism of Action : The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. Preliminary studies suggest that it induces structural changes in microbial cells, such as hyphal shrinkage and vacuole rupture, leading to cell death .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Thiadiazole Ring : Cyclization reactions are conducted under acidic or basic conditions.
  • Introduction of the Fluoropropyl Group : This is achieved through nucleophilic substitution using fluorinated reagents.
  • Hydrosulfide Addition : The final step involves the addition of hydrosulfide to form the complete structure.

Research Findings

Recent studies have focused on exploring the potential of thiadiazole derivatives as novel antimicrobial agents. Notably:

  • Case Study on Antifungal Activity : A series of thiadiazole-substituted flavonoids were synthesized and tested for antifungal activity against common phytopathogens. The most potent compound showed an EC50 value of 0.28 μg/mL against Rhizoctonia solani, indicating a promising application for agricultural disease control .

Comparative Analysis

The following table summarizes the biological activities and EC50 values of various related compounds:

Compound NamePathogen TargetedEC50 Value (μg/mL)Activity Type
Compound 1Xanthomonas oryzae<10Antibacterial
Compound 2Rhizoctonia solani0.41Antifungal
Compound 3Colletotrichum orbiculare<10Antibacterial
Thiadiazole AFusarium oxysporum0.28Antifungal

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of analogous 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (Target) C₅H₆FNS₃ ~203.3 (estimated) N/A 3-Fluoropropylsulfanyl, hydrosulfide Inferred
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole C₁₉H₁₆N₄S₅ 476.7 N/A Methylphenyl, sulfanyl linkages
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 N/A Indol-3-ylmethyl, acetamide
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine C₈H₆FN₃S 195.2 N/A 3-Fluorophenyl, amine
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 134–178 Amino-thiazol, methylphenyl

Key Observations:

  • Fluorine Effects: The target compound’s 3-fluoropropyl group likely increases lipophilicity compared to non-fluorinated analogs like the methylphenyl derivatives in . Fluorine’s electronegativity may also stabilize the sulfanyl group, altering reactivity.
  • Hydrosulfide vs. Amine/Acetamide : The hydrosulfide (-SH) substituent in the target compound contrasts with amine (-NH₂) or acetamide groups in analogs (e.g., ). This difference may influence redox activity or hydrogen-bonding capacity.
  • Thermal Stability : The melting points of oxadiazole derivatives (134–178°C, ) suggest moderate thermal stability, which may vary for thiadiazoles due to sulfur’s polarizability.

Structural and Crystallographic Insights

  • Conformational Analysis : The methylphenyl-thiadiazole derivative in adopts a butterfly-like conformation with near-coplanar thiadiazole and benzene rings (dihedral angles: 0.8–0.9°). In contrast, the fluoropropyl group in the target compound may introduce steric hindrance, altering molecular packing.
  • Synthetic Feasibility : Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or oxidative coupling, as seen in . The fluoropropyl group may require specialized reagents (e.g., 3-fluoropropylthiol) for introduction.

Q & A

What are the established synthetic routes for 5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, and how can reaction conditions be optimized?

A common methodology involves refluxing thiosemicarbazide derivatives with fluorinated alkyl halides or thiols in the presence of POCl₃ as a cyclizing agent. For example, analogous 1,3,4-thiadiazole syntheses utilize reflux at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product, which is then recrystallized from DMSO/water mixtures . Optimization can employ statistical experimental design (e.g., factorial or response surface methods) to minimize trials while maximizing yield and purity. Key parameters include molar ratios, temperature, and reaction time .

How is the crystal structure of this compound characterized, and what structural insights are critical for understanding its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For analogous thiadiazoles, studies report mean C–C bond lengths of 0.005 Å, R factors ≤ 0.057, and data-to-parameter ratios >13:1, ensuring high precision . The 3-fluoropropyl sulfanyl group introduces steric and electronic effects, such as altered dihedral angles between the thiadiazole core and substituents, which influence intermolecular interactions (e.g., hydrogen bonding) and solubility .

What computational methods can elucidate the reaction mechanism of thiadiazole formation?

Density Functional Theory (DFT) calculations and reaction path searches based on quantum chemical methods are critical. These tools model transition states, activation energies, and intermediates, such as the cyclization of thiosemicarbazide derivatives. For example, ICReDD’s approach integrates computational predictions with experimental validation to identify optimal pathways .

How can researchers resolve contradictions in biological activity data among structurally similar thiadiazole derivatives?

Discrepancies often arise from substituent effects. For instance, 3-fluorophenyl vs. 4-methylphenyl groups alter electronic profiles (e.g., Hammett constants) and steric bulk, impacting receptor binding or enzyme inhibition. Systematic comparative studies using isosteric substitutions and quantitative structure-activity relationship (QSAR) modeling are recommended .

What advanced analytical techniques validate the purity and stability of this compound under varying conditions?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity (>95%). Stability studies under thermal, oxidative, or hydrolytic stress (e.g., 40–80°C, pH 1–13) can identify degradation products via LC-MS. For example, sulfanyl groups are prone to oxidation, necessitating inert atmosphere storage .

How do solvent and catalyst choices influence the regioselectivity of thiadiazole functionalization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfur atom, while protic solvents may favor alternative pathways. Catalysts like Cu(I) or Pd(0) can mediate cross-coupling reactions at the 2-position. Solvent-free microwave-assisted synthesis has also been reported to improve yields in analogous systems .

What role do non-covalent interactions play in the supramolecular assembly of this compound?

X-ray data for related thiadiazoles reveal C–H···F, π-π stacking, and S···S interactions that dictate crystal packing. These interactions affect physicochemical properties (e.g., melting points, solubility) and must be considered in co-crystal engineering for drug formulation .

How can machine learning models accelerate the discovery of novel thiadiazole derivatives with tailored properties?

Datasets of synthetic conditions, yields, and spectroscopic data can train neural networks to predict optimal reaction parameters or biological activities. ICReDD’s methodology exemplifies integrating informatics with experimental feedback loops for rapid iteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
Reactant of Route 2
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5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide

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